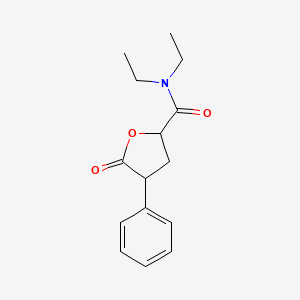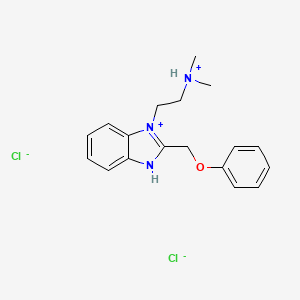
1-(2-Dimethylaminoethyl)-2-(phenoxymethyl)benzimidazole dihydrochloride dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Dimethylaminoethyl)-2-(phenoxymethyl)benzimidazole dihydrochloride dihydrate is a chemical compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which contributes to its distinct properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Dimethylaminoethyl)-2-(phenoxymethyl)benzimidazole dihydrochloride dihydrate involves multiple steps. The process typically begins with the preparation of the benzimidazole core, followed by the introduction of the dimethylaminoethyl and phenoxymethyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques. Industrial production aims to achieve high efficiency, cost-effectiveness, and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-Dimethylaminoethyl)-2-(phenoxymethyl)benzimidazole dihydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is susceptible to substitution reactions, where functional groups can be replaced with other groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different oxidized forms, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-(2-Dimethylaminoethyl)-2-(phenoxymethyl)benzimidazole dihydrochloride dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases and conditions.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Dimethylaminoethyl)-2-(phenoxymethyl)benzimidazole dihydrochloride dihydrate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with 1-(2-Dimethylaminoethyl)-2-(phenoxymethyl)benzimidazole dihydrochloride dihydrate, including:
- 1-(2-Dimethylaminoethyl)-2-(phenoxymethyl)benzimidazole
- 1-(2-Dimethylaminoethyl)-2-(phenoxymethyl)benzimidazole hydrochloride
Uniqueness
What sets this compound apart is its unique combination of functional groups and its dihydrate form. This specific arrangement contributes to its distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
20904-15-8 |
|---|---|
Molecular Formula |
C18H23Cl2N3O |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
dimethyl-[2-[2-(phenoxymethyl)-3H-benzimidazol-1-ium-1-yl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C18H21N3O.2ClH/c1-20(2)12-13-21-17-11-7-6-10-16(17)19-18(21)14-22-15-8-4-3-5-9-15;;/h3-11H,12-14H2,1-2H3;2*1H |
InChI Key |
XEQYERYPHRVQAU-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CC[N+]1=C(NC2=CC=CC=C21)COC3=CC=CC=C3.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


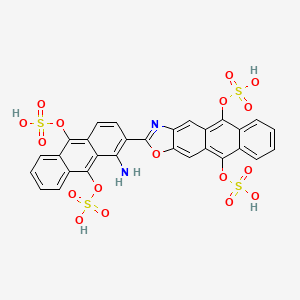
![3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline](/img/structure/B13733486.png)
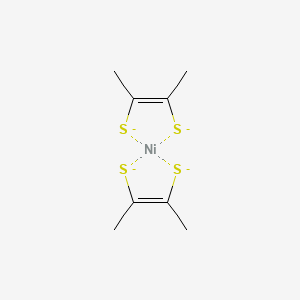
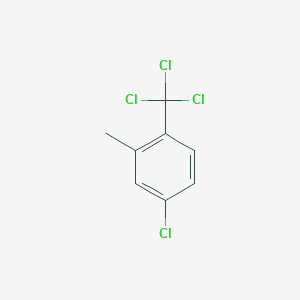
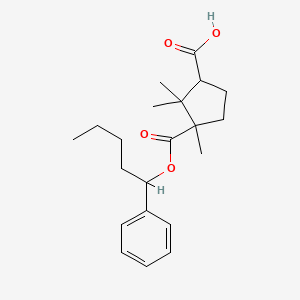

![1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B13733520.png)
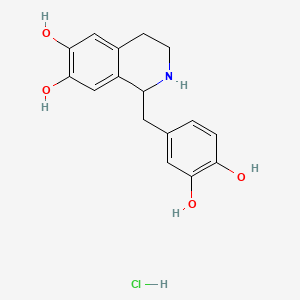


![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate](/img/structure/B13733552.png)


